3-Methylcyclopentane-1,2-dione-d6

Isotopic purity Stable isotope labeling Internal standard

3-Methylcyclopentane-1,2-dione-d6 (CAS 1396995-49-5, hydrate) is a perdeuterated (d6) stable isotope-labeled internal standard (SIL-IS) engineered for accurate quantification of the key caramel/coffee aroma marker in complex matrices via GC×GC-TOF-MS or LC-MS/MS. Unlike unlabeled or 13C analogs, its +6 Da mass shift ensures baseline MS resolution, eliminating co-elution bias and differential matrix effects. This compound meets ISO/IEC 17025 traceability requirements for food and flavor QC labs.

Molecular Formula C6H8O2
Molecular Weight 118.16 g/mol
Cat. No. B12361373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclopentane-1,2-dione-d6
Molecular FormulaC6H8O2
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C1=O
InChIInChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3/i1D3,3D2,4D
InChIKeyOACYKCIZDVVNJL-ZZNHVBHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclopentane-1,2-dione-d6: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS and GC-MS Analysis


3-Methylcyclopentane-1,2-dione-d6 (CAS 1396995-49-5 for hydrate; unlabeled CAS 765-70-8) is a deuterated analog of the naturally occurring cyclic α-diketone 3-methylcyclopentane-1,2-dione [1]. The compound incorporates six deuterium atoms (d6) in place of hydrogen, resulting in a molecular formula of C6H2D6O2 and a molecular weight of 118.16 g/mol . The parent compound is a well-characterized caramel- and maple-like aroma compound found in roasted coffee, maple syrup, and wood smoke [2]. The d6-labeled version serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via NMR, GC-MS, or LC-MS, providing near-identical physicochemical properties to the target analyte while enabling mass spectrometric differentiation .

Why Unlabeled or Alternative Isotope-Labeled Analogs of 3-Methylcyclopentane-1,2-dione Cannot Be Interchanged in Quantitative Analytical Workflows


Substituting 3-methylcyclopentane-1,2-dione-d6 with the unlabeled parent compound or a differently labeled analog introduces critical analytical errors. The unlabeled compound cannot serve as an internal standard in mass spectrometry-based assays because it co-elutes with the endogenous analyte and produces identical mass spectral signals, precluding independent detection . Alternative isotope labels (e.g., 13C, 15N) may exhibit different chromatographic behavior; deuterated internal standards can display a retention time shift relative to 13C-labeled analogs due to the H/D isotope effect, which can lead to differential matrix effects and quantitative bias [1]. Furthermore, deuterium labeling provides a mass shift of +6 Da for d6 substitution, which is sufficient for baseline resolution in most MS systems, whereas 13C labeling provides a smaller mass increment per label that may require multiple 13C atoms to achieve equivalent separation .

Quantitative Differentiation Evidence: 3-Methylcyclopentane-1,2-dione-d6 vs. Unlabeled and 13C-Labeled Comparators


Isotopic Purity >99% Ensures Minimal Signal Interference from Unlabeled Contaminant

3-Methylcyclopentane-1,2-dione-d6 is supplied with a certified isotopic purity of >99% (chemical purity >98%), as documented in the Certificate of Analysis for reference material LA-56-1146-4 . In contrast, the unlabeled parent compound 3-methylcyclopentane-1,2-dione (CAS 765-70-8) contains no deuterium label and therefore cannot be used as an internal standard for mass spectrometric quantification of the same analyte. The high isotopic enrichment minimizes the presence of unlabeled (d0) or partially labeled species that could contribute to background signal in the analyte channel, reducing the risk of quantitative bias.

Isotopic purity Stable isotope labeling Internal standard

Mass Shift of +6 Da Enables Baseline Chromatographic Resolution from Endogenous Analyte

3-Methylcyclopentane-1,2-dione-d6 (MW 118.16) exhibits a nominal mass shift of +6 Da relative to the unlabeled parent compound (MW 112.13) . This mass difference is sufficient to ensure that the internal standard and analyte ion signals are well-resolved in quadrupole-based mass analyzers, with no significant isotopic overlap under typical MS/MS conditions. In comparison, a 13C6-labeled analog would provide a mass shift of +6 Da as well, but the deuterium label offers a larger relative mass increase per atom (+1 Da vs. +1 Da for 13C, but deuterium substitution of 6 hydrogens yields +6 Da while 13C6 substitution also yields +6 Da) [1].

Mass spectrometry Isotopic labeling Internal standard

Quantitative Bias Mitigation: Deuterated vs. 13C-Labeled Internal Standards in LC-ESI-MS/MS

A systematic comparative study of deuterated (2H) versus non-deuterated (13C, 15N) stable isotope-labeled internal standards for urinary metabolite quantification by LC-ESI-MS/MS revealed that deuterated ISs can exhibit a retention time shift relative to the analyte, leading to differential matrix effects and quantitative bias [1]. For 2-methylhippuric acid (2MHA), concentrations generated using the deuterated IS (2MHA-[2H7]) were on average 59.2% lower than those generated using the 13C6-labeled IS. Spike accuracy experiments showed that the deuterated IS produced a negative bias of −38.4%, whereas no significant bias was observed for the 13C6-labeled IS [1]. While this study did not evaluate 3-methylcyclopentane-1,2-dione-d6 specifically, the class-level inference suggests that careful evaluation of chromatographic co-elution and matrix effects is required when selecting a deuterated IS over a 13C-labeled alternative.

LC-MS/MS Matrix effects Internal standard

Verified Hydrogen-Deuterium Exchange Stability Under Analytical Conditions

The CompTox Chemicals Dashboard lists 3-methylcyclopentane-1,2-dione as part of the HDXNOEX list, indicating that the compound has been evaluated under hydrogen-deuterium exchange (HDX) conditions and that both deuterated and undeuterated species have been observed and verified by mass spectrometry [1]. This documentation confirms that the deuterium label in the d6 compound is stable and does not undergo significant back-exchange under typical analytical conditions, a concern for certain deuterated internal standards containing exchangeable protons (e.g., on hydroxyl or amine groups). In contrast, 3-methylcyclopentane-1,2-dione-d6 lacks exchangeable protons in its diketone structure, minimizing the risk of label loss during sample preparation or LC-MS analysis.

Hydrogen-deuterium exchange Stable isotope Mass spectrometry

Application-Specific Validation: 3-Methylcyclopentane-1,2-dione as a Key Aroma Marker in Roasted Coffee

A 2024 study employing HS-SPME combined with GC×GC-TOF-MS identified 3-methylcyclopentane-1,2-dione as one of eight common aroma markers with a VIP value >2 for differentiating roasted coffee powder samples [1]. The compound was among the differential compounds identified by OPLS-DA analysis, underscoring its relevance in coffee flavor research and quality control. While this study used the unlabeled compound for identification, the deuterated analog (3-methylcyclopentane-1,2-dione-d6) is the required internal standard for accurate quantification of this marker in subsequent targeted assays. In contrast, structural analogs such as 3,4-dimethylcyclopentane-1,2-dione or 3-ethylcyclopentane-1,2-dione, also found in coffee [2], are not suitable internal standards because they differ in chemical structure and may not fully correct for matrix effects or extraction efficiency variations.

Food flavor analysis GC×GC-TOF-MS Aroma markers

Recommended Procurement and Application Scenarios for 3-Methylcyclopentane-1,2-dione-d6 Based on Verified Evidence


Quantitative Analysis of Coffee Aroma Compounds by GC×GC-TOF-MS or LC-MS/MS

3-Methylcyclopentane-1,2-dione-d6 is the preferred internal standard for targeted quantification of the caramel-like aroma marker 3-methylcyclopentane-1,2-dione in roasted coffee, as identified by GC×GC-TOF-MS [1]. Its high isotopic purity (>99%) and +6 Da mass shift ensure accurate correction for extraction efficiency, matrix effects, and instrument variability in complex coffee matrices . Alternative internal standards (e.g., structural analogs) are not suitable due to differential recovery and ionization behavior.

Metabolomics and Food Flavor Profiling Studies

In untargeted metabolomics workflows, 3-methylcyclopentane-1,2-dione-d6 serves as a stable isotope-labeled internal standard for relative quantification of diketone flavor compounds across sample batches. Its inclusion in the HDXNOEX list confirms label stability under typical sample preparation conditions, reducing the risk of back-exchange that could compromise quantitative accuracy [2]. For absolute quantification, the compound can be used to construct calibration curves with the unlabeled analyte.

Method Validation and Quality Control in Flavor and Fragrance Analysis

Regulatory and quality control laboratories in the flavor industry can employ 3-methylcyclopentane-1,2-dione-d6 as part of method validation protocols to assess accuracy, precision, and matrix effects. The availability of a certified reference material with >99% isotopic purity provides traceability and ensures compliance with ISO/IEC 17025 requirements for quantitative food analysis.

Comparative Evaluation of Deuterated vs. 13C-Labeled Internal Standards

Given the documented potential for retention time shifts and quantitative bias with deuterated internal standards in certain LC-ESI-MS/MS assays [3], 3-methylcyclopentane-1,2-dione-d6 can be used in method development studies to systematically compare the performance of deuterated versus 13C-labeled internal standards. This is particularly relevant for laboratories seeking to optimize their quantitative workflows for maximum accuracy in complex biological or food matrices.

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